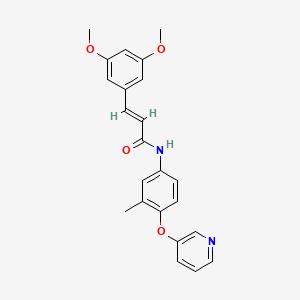
Methyl (2R)-4-benzylmorpholine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2R)-4-benzylmorpholine-2-carboxylate, also known as Methyl 2R-benzylmorpholine-2-carboxylate, is a chemical compound that is widely used in scientific research. It is a morpholine derivative and has a molecular weight of 293.39 g/mol. This compound is used in various fields of research, including medicinal chemistry, pharmacology, and drug discovery.
Mécanisme D'action
The mechanism of action of Methyl (2R)-4-benzylmorpholine-2-carboxylate (2R)-4-benzylmorpholine-2-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in pain and inflammation. It has also been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Methyl (2R)-4-benzylmorpholine-2-carboxylate (2R)-4-benzylmorpholine-2-carboxylate has been found to have several biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, indicating its potential as a pain medication. Additionally, this compound has been found to inhibit the growth of cancer cells, suggesting its potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Methyl (2R)-4-benzylmorpholine-2-carboxylate (2R)-4-benzylmorpholine-2-carboxylate in lab experiments include its potency and selectivity. It exhibits potent analgesic and anti-inflammatory effects, making it a promising candidate for the development of new pain medications. Additionally, this compound has been shown to have antitumor activity, making it a potential candidate for cancer therapy. However, the limitations of using this compound include its potential toxicity and side effects, which need to be carefully evaluated before its use in humans.
Orientations Futures
There are several future directions for the research on Methyl (2R)-4-benzylmorpholine-2-carboxylate (2R)-4-benzylmorpholine-2-carboxylate. One of the potential areas of research is the development of new pain medications based on this compound. Additionally, this compound can be further investigated for its anticancer potential, and its mechanism of action can be elucidated. Furthermore, the safety and toxicity of this compound need to be carefully evaluated before its use in humans.
Méthodes De Synthèse
The synthesis of Methyl (2R)-4-benzylmorpholine-2-carboxylate (2R)-4-benzylmorpholine-2-carboxylate involves the reaction between 4-benzylmorpholine-2-carboxylic acid and methanol in the presence of a catalyst. The reaction takes place under reflux conditions and yields the desired product in good yield and purity. The synthesis of this compound is relatively straightforward and can be carried out using standard laboratory techniques.
Applications De Recherche Scientifique
Methyl (2R)-4-benzylmorpholine-2-carboxylate (2R)-4-benzylmorpholine-2-carboxylate has been widely used in scientific research due to its pharmacological properties. It has been found to exhibit potent analgesic and anti-inflammatory effects, making it a promising candidate for the development of new pain medications. Additionally, this compound has been shown to have antitumor activity, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
methyl (2R)-4-benzylmorpholine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-16-13(15)12-10-14(7-8-17-12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHMAJMVQRTGQE-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CCO1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CN(CCO1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2R)-4-benzylmorpholine-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7547806.png)
![5-[[5-(2-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1-(4-methylsulfonylphenyl)tetrazole](/img/structure/B7547810.png)
![N-(methylcarbamoyl)-3-[4-[(2-methylphenyl)methyl]piperazin-1-yl]propanamide](/img/structure/B7547816.png)
![1-(3-Methylsulfonylphenyl)sulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B7547824.png)
![N-[4-(4,6-dimethylpyrimidin-2-yl)sulfanylphenyl]acetamide](/img/structure/B7547828.png)

![Ethyl 6-[4-(cyclopropanecarbonyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B7547835.png)



![N-[[4-(2-methylpropoxy)phenyl]methyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide](/img/structure/B7547871.png)
![[5-(furan-2-yl)-1H-pyrazol-3-yl]-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone](/img/structure/B7547878.png)
![N-[[2-(propan-2-yloxymethyl)phenyl]methyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7547886.png)
